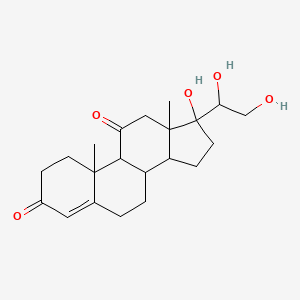

17,20,21-Trihydroxypregn-4-ene-3,11-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 17,20,21-Trihydroxypregn-4-ene-3,11-dione typically involves multiple steps starting from simpler steroid precursors. One common synthetic route includes the oxidation of pregnenolone to form 17-hydroxyprogesterone, followed by further hydroxylation and oxidation steps to introduce the necessary hydroxyl groups at positions 11, 17, 20, and 21 .

Industrial Production Methods

Industrial production of this compound often employs microbial biotransformation processes. Specific strains of fungi or bacteria are used to hydroxylate steroid precursors at precise positions, which is more efficient and environmentally friendly compared to purely chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

17,20,21-Trihydroxypregn-4-ene-3,11-dione undergoes various chemical reactions, including:

Oxidation: Conversion to cortisone by oxidation of the hydroxyl group at position 11.

Reduction: Reduction of the ketone group at position 3 to form 3-hydroxy derivatives.

Substitution: Halogenation at specific positions to produce derivatives with altered biological activity.

Common Reagents and Conditions

Oxidizing agents: Chromium trioxide or potassium permanganate for oxidation reactions.

Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Halogenating agents: N-bromosuccinimide or iodine for substitution reactions.

Major Products

Cortisone: Formed by oxidation of the hydroxyl group at position 11.

3-Hydroxy derivatives: Formed by reduction of the ketone group at position 3.

Halogenated derivatives: Formed by substitution reactions at various positions.

Applications De Recherche Scientifique

Chemistry

In chemistry, 17,20,21-Trihydroxypregn-4-ene-3,11-dione is used as a starting material for the synthesis of various steroid derivatives. Its well-defined structure and reactivity make it a valuable compound for studying steroid chemistry .

Biology

Biologically, this compound is essential for studying the mechanisms of glucocorticoid action. It serves as a model compound for understanding hormone-receptor interactions and the regulation of gene expression by glucocorticoids .

Medicine

Medically, this compound is widely used as an anti-inflammatory and immunosuppressive agent. It is employed in the treatment of conditions such as asthma, rheumatoid arthritis, and adrenal insufficiency .

Industry

In the pharmaceutical industry, this compound is used in the formulation of various topical and systemic corticosteroid medications. Its stability and efficacy make it a preferred choice for treating inflammatory and autoimmune conditions .

Mécanisme D'action

17,20,21-Trihydroxypregn-4-ene-3,11-dione exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding induces a conformational change in the receptor, allowing it to translocate to the nucleus and regulate the transcription of specific genes. The compound modulates the expression of genes involved in inflammation, immune response, and metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cortisone: An oxidized form of 17,20,21-Trihydroxypregn-4-ene-3,11-dione with similar anti-inflammatory properties.

Prednisone: A synthetic glucocorticoid with a similar structure but enhanced potency and longer duration of action.

Dexamethasone: Another synthetic glucocorticoid with a higher anti-inflammatory effect and longer half-life compared to this compound.

Uniqueness

This compound is unique due to its natural occurrence and balanced profile of anti-inflammatory and immunosuppressive effects. Unlike synthetic analogs, it has a shorter half-life, which can be advantageous in certain clinical situations where rapid clearance is desired.

Propriétés

IUPAC Name |

17-(1,2-dihydroxyethyl)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIDABJJGYNJTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2Z)-3-chloro-2-butenyl]-3-methyl-8-[(3-phenylpropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11991374.png)

![4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11991398.png)

![2,6-dimethoxy-4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11991411.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11991413.png)

![5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11991421.png)

![N-(4-chloro-3-{[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]amino}phenyl)-2-(octadecyloxy)benzamide](/img/structure/B11991426.png)

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11991447.png)